JY-XHe-053 is derived from a series of compounds synthesized to explore their pharmacological properties at GABA_A receptors. It was developed as part of research aimed at creating ligands that could differentiate between receptor subtypes, potentially leading to drugs with fewer side effects than existing therapies .
The synthesis of JY-XHe-053 involves several key steps, typically executed under controlled laboratory conditions to ensure purity and efficacy. The compound is synthesized using a multi-step organic reaction process, which includes:
The precise parameters for temperature, time, and concentrations are crucial for optimizing yield and purity but are often proprietary to the research groups involved .
The molecular structure of JY-XHe-053 can be described as follows:
Crystallographic studies using techniques like X-ray diffraction provide insights into its three-dimensional arrangement, confirming the expected structural characteristics based on theoretical models .
JY-XHe-053 participates in several chemical reactions primarily related to its interaction with GABA_A receptors:
Technical parameters such as IC50 values (the concentration required to inhibit 50% of the target activity) are critical for understanding its efficacy .
The mechanism of action for JY-XHe-053 involves:
Studies indicate that while JY-XHe-053 activates these subtypes effectively, it does so with less impact on α1-containing receptors, which correlates with reduced side effects .
JY-XHe-053 exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate formulation for potential therapeutic applications .
JY-XHe-053 holds promise in various scientific applications:
The ongoing research into JY-XHe-053 aims to clarify its therapeutic potential while minimizing risks associated with traditional anxiolytics .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2